

Spectroscopic data (NMR, IR, Mass Spec) of N-Methyl-2,4-dinitroaniline

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Compound of Interest

Compound Name: **N-Methyl-2,4-dinitroaniline**

Cat. No.: **B018535**

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Spectroscopic Data of N-Methyl-2,4-dinitroaniline: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methyl-2,4-dinitroaniline**, a compound of interest for researchers, scientists, and professionals in drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **N-Methyl-2,4-dinitroaniline**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not available	-	-
Data not available	-	-
Data not available	-	-
Data not available	-	-

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
Data not available	-

Table 3: IR Absorption Data

Wavenumber (cm^{-1})	Assignment
Data not available	-

Table 4: Mass Spectrometry Data[1]

m/z	Relative Intensity (%)	Proposed Fragment
78	99.99	$\text{C}_6\text{H}_4\text{N}^+$
51	90.34	C_4H_3^+
105	81.25	$\text{C}_7\text{H}_5\text{O}^+$
76	65.34	C_6H_4^+
52	63.63	C_4H_4^+

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below, providing a basis for reproducibility and further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol for the analysis of nitroaniline compounds is recommended.

Sample Preparation:

- Dissolve approximately 10-20 mg of **N-Methyl-2,4-dinitroaniline** in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.
- Ensure the sample is fully dissolved to avoid spectral artifacts.

Instrumentation and Parameters:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.

- Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

The KBr pellet method is a common and reliable technique for obtaining the IR spectrum of solid samples.

Sample Preparation:

- Thoroughly grind 1-2 mg of **N-Methyl-2,4-dinitroaniline** with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.
- The mixture should be a fine, homogeneous powder.
- Transfer the powder to a pellet-forming die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Instrumentation and Parameters:

- Instrument: A Fourier-Transform Infrared Spectrometer.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A spectrum of a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Sample Preparation:

- Prepare a dilute solution of **N-Methyl-2,4-dinitroaniline** in a volatile organic solvent such as acetone or ethyl acetate. The concentration should be in the range of 1-10 µg/mL.

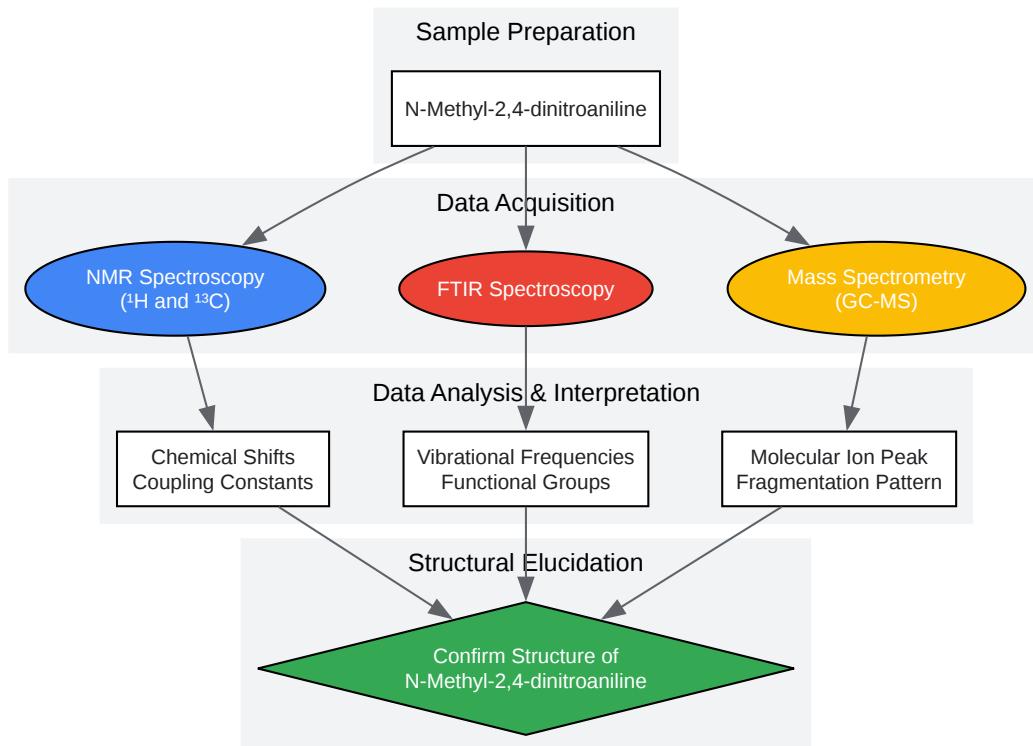
Instrumentation and Parameters:

- Gas Chromatograph:
 - Injection Port: Split/splitless injector, operated in splitless mode.
 - Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: An initial temperature of 100°C, held for 1 minute, followed by a ramp to 280°C at a rate of 10-20°C/min, and a final hold for 5-10 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230°C.
 - Transfer Line Temperature: 280°C.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data of **N-Methyl-2,4-dinitroaniline**.

Spectroscopic Data Analysis Workflow for N-Methyl-2,4-dinitroaniline

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Spectroscopic Data Analysis Workflow

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